2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride
Description
2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol dihydrochloride is a heterocyclic amino alcohol salt characterized by a pyridine ring substituted with a methyl group at the 6-position and a propanolamine side chain. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and chemical research. Its structure combines a pyridine moiety, which contributes to aromatic interactions, and an amino alcohol backbone, enabling hydrogen bonding and chiral recognition.
Properties
IUPAC Name |
2-amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-7-3-2-4-9(11-7)5-8(10)6-12;;/h2-4,8,12H,5-6,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBOTLMCPCGMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride typically involves the reaction of 6-methylpyridine with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the amino group.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
2-Amino-3-(pyridin-2-yl)propan-1-ol Dihydrochloride
- Structure : Lacks the 6-methyl group on the pyridine ring.
- Molecular Formula : C₈H₁₄Cl₂N₂O .
- Molecular Weight : 225.11 g/mol .
- Key Differences :
(6-Chloropyridin-2-yl)methanamine Dihydrochloride
- Structure : Features a 6-chloro substituent on pyridin-2-yl and a methanamine side chain.
- Molecular Formula : C₆H₈Cl₃N₂ .
- The shorter methanamine chain (vs. propanolamine) limits hydrogen-bonding capacity .
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol Dihydrochloride
- Structure: Substituted at pyridin-3-yl with a 6-chloro group and an ethanol backbone.
- Molecular Formula : C₇H₁₁Cl₃N₂O .
- Molecular Weight : 245.53 g/mol .
- Key Differences: The 3-position substitution alters steric and electronic interactions compared to pyridin-2-yl derivatives. Ethanol chain length may reduce conformational flexibility relative to propanol analogs .
Heterocycle Variations
L-Histidinol Dihydrochloride (Imidazole Derivative)
- Structure : Contains a 1H-imidazol-5-yl group instead of pyridine.
- Molecular Formula : C₆H₁₃Cl₂N₃O .
- Molecular Weight : 214.09 g/mol .
- Key Differences: The imidazole ring is more basic and participates in hydrogen bonding via its NH group. Demonstrates bioinorganic medicinal chemistry applications, such as metal coordination .
2-Amino-3-(1H-imidazol-4-yl)propan-1-ol Dihydrochloride
Backbone Modifications
(S)-2-Amino-3-(4-aminophenyl)propan-1-ol
- Structure: Replaces pyridine with a 4-aminophenyl group.
- The primary amine on the phenyl group introduces additional reactivity .
2-Amino-3-(6-chloropyridin-3-yl)propanoic Acid Dihydrochloride
Structural and Functional Impact Analysis
Substituent Effects
Heterocycle Influence
Pharmacological Relevance
- The target compound’s dihydrochloride salt form improves aqueous solubility, critical for in vivo applications.
- Analogous compounds, such as L-histidinol dihydrochloride, are used in studies of histidine biosynthesis and enzyme inhibition .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride, with the molecular formula C9H14N2O·2ClH, is a pyridine derivative that has garnered attention for its biological activity. This compound is primarily utilized in research settings due to its potential interactions with various biological targets, including enzymes and receptors.
The compound is characterized by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C9H14N2O·2ClH |
| Molecular Weight | 223.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2567498-80-8 |
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it can modulate enzyme activity and influence metabolic pathways. Its mechanism may involve:
- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, potentially affecting metabolic processes.
- Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Antioxidant Activity : Studies suggest that it may possess antioxidant properties, which help in mitigating oxidative stress in cells.
- Neuroprotective Effects : Preliminary investigations indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The compound has been noted to exhibit anti-inflammatory effects in various models, suggesting its potential use in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that treatment with the compound resulted in reduced apoptosis and improved cell viability under oxidative stress conditions. This suggests a potential application in neurodegenerative diseases.
Study 2: Anti-inflammatory Activity
In a murine model of inflammation, administration of the compound led to a significant reduction in pro-inflammatory cytokines. This finding supports its potential therapeutic role in inflammatory diseases.
Study 3: Enzyme Modulation
Research indicated that this compound can inhibit certain metabolic enzymes, leading to altered metabolic profiles in treated cells. This modulation could have implications for drug development targeting metabolic disorders.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 3-Amino-2-(pyridin-3-yl)propan-1-ol dihydrochloride | Moderate anti-inflammatory effects |
| N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine | Neuroprotective effects observed |
Q & A
Q. What crystallization conditions yield high-quality single crystals for XRD?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
